3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound “3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound. It contains a pyridine ring and a triazole ring, both of which are nitrogen-containing heterocycles . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and a triazole ring. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another possible reaction could be the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Anti-Cancer Properties
The synthesis of this compound involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The resultant derivatives were effectively screened for their anti-cancer properties. Notably, compound RB7 demonstrated remarkable anticancer activity against HT-29 colon cancer cells, with an IC50 range estimated at 6.587 to 11.10 µM. Further investigations revealed that RB7 induced the mitochondrial apoptotic pathway, making it a promising candidate for cancer therapy.
Drug Design and Rational Drug Development
Pyrazines, including derivatives like the one , play a crucial role in rational drug design. Their unique properties make them valuable ligands for drug development . Researchers explore pyrazine-containing compounds for various therapeutic applications due to their diverse pharmacological activities.
Antioxidant Potential
Pyrazines are known for their antioxidant properties. The novel unit found in this compound contributes to its potential as an antioxidant . Antioxidants help neutralize free radicals, protecting cells from oxidative damage.
Anti-Inflammatory Activity
The pyrazine ring structure has been associated with anti-inflammatory effects . Compounds containing this ring may have applications in managing inflammatory conditions.
Antifungal and Antimicrobial Properties
While specific studies on this compound are limited, pyrazine derivatives, in general, exhibit antifungal and antimicrobial activities . Researchers explore their potential in combating fungal infections and bacterial pathogens.
Other Therapeutic Applications
Pyrazines have been investigated in various therapeutic contexts, including antidepressants, antipsychotics, antihistamines, and antidiabetic agents . Although direct evidence for this specific compound is scarce, its structural features suggest potential in these areas.
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods and potential applications. Given the increasing demand for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries, it is expected that many novel applications of this compound will be discovered in the future .
Mechanism of Action
Target of Action
The primary targets of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of this inhibition can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The compound’s ability to inhibit c-met and vegfr-2 suggests that it has sufficient bioavailability to reach its targets in the body .
Result of Action
The result of the action of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a decrease in cell proliferation and survival, as well as a reduction in angiogenesis . This can lead to a decrease in tumor growth and metastasis .
Action Environment
The action of 3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability, efficacy, and action . .
properties
IUPAC Name |
3-pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-1-3-12(9-14)11-27-16-7-6-15-23-24-17(26(15)25-16)13-4-2-8-22-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHQJGTXFNNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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